![molecular formula C14H18Cl2FN3S B2480110 1-{[4-(4-Fluorphenyl)-1,3-thiazol-2-yl]methyl}piperazin-dihydrochlorid CAS No. 1177277-61-0](/img/structure/B2480110.png)

1-{[4-(4-Fluorphenyl)-1,3-thiazol-2-yl]methyl}piperazin-dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

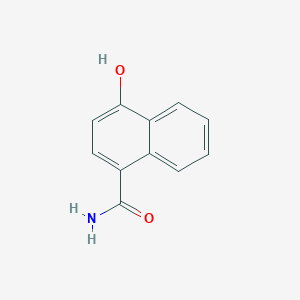

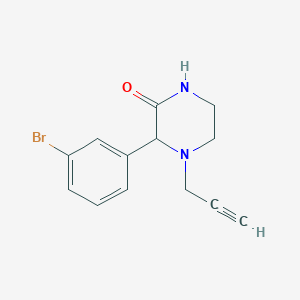

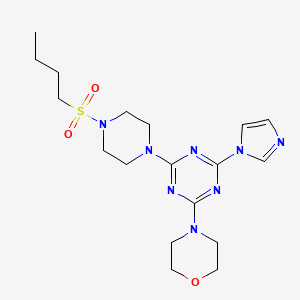

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H18Cl2FN3S and its molecular weight is 350.28. The purity is usually 95%.

BenchChem offers high-quality 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Der Piperazin-Rest in dieser Verbindung wurde in der pharmazeutischen Industrie breit eingesetzt. Zu den bekannten Medikamenten, die Piperazin enthalten, gehören Trimetazidin, Ranolazin, Befuralin, Aripiprazol, Quetiapin, Indinavir, Sitagliptin und Vestipitant . Forscher untersuchen das Potenzial dieser Substanz als Gerüst für neuartige Medikamentenkandidaten, die auf verschiedene Krankheiten wie Krebs, neurologische Erkrankungen und Infektionskrankheiten abzielen.

Anti-Plasmodial-Aktivität

Pyrido[1,2-a]benzimidazole, die von dieser Verbindung abgeleitet sind, zeigen zytotoxische und antiplasmodiale Aktivität . Diese Verbindungen könnten wertvoll sein, um Malaria zu bekämpfen, ein großes globales Gesundheitsproblem.

Antiallergische und Antipruritische Aktivitäten

Neuartige Derivate dieser Verbindung haben in vivo eine potente antiallergische Asthma- und antipruritische Aktivität gezeigt . Forscher untersuchen ihr Potenzial als Alternative zu bestehenden Antihistaminika.

Antitumor-Aktivität

1,2,4-Triazol-Schiffsche Basen, die die 1-{[4-(4-Fluorphenyl)-1,3-thiazol-2-yl]methyl}piperazin-Gruppe enthalten, wurden synthetisiert und auf ihre Antitumor-Aktivität untersucht. Diese Verbindungen könnten wertvoll in der Krebstherapie sein .

Wirkmechanismus

Target of Action

The primary target of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP), is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

pFPP acts mainly as a 5-HT1A receptor agonist , with some additional affinity for the 5-HT2A and 5-HT2C receptors . As an agonist, it binds to these receptors and activates them, mimicking the action of serotonin . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Biochemical Pathways

The activation of serotonin receptors by pFPP can affect various biochemical pathways. For instance, the activation of 5-HT1A receptors has been associated with the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . On the other hand, the activation of 5-HT2A receptors can lead to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) .

Pharmacokinetics

It is known that the compound is metabolized in the liver, and its elimination half-life is approximately 6-8 hours . The compound is excreted via the renal route .

Result of Action

The activation of serotonin receptors by pFPP can lead to various physiological effects. For instance, it can result in changes in mood, cognition, and perception .

Action Environment

The action, efficacy, and stability of pFPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances, such as other drugs or substances that can interact with serotonin receptors, can influence the action and efficacy of pFPP .

Biochemische Analyse

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins . For instance, para-Fluorophenylpiperazine (pFPP), a related compound, has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Cellular Effects

Based on the known effects of related compounds, it may influence cell function by modulating neurotransmitter systems . For example, pFPP has been shown to have little stimulant effects, with its subjective effects derived mainly from its action as a 5-HT 1A receptor agonist .

Molecular Mechanism

It is likely to involve interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, pFPP has been found to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors .

Temporal Effects in Laboratory Settings

It is known that pFPP is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Dosage Effects in Animal Models

The effects of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride at different dosages in animal models have not been extensively studied. Related compounds like pFPP have been shown to have dose-dependent effects .

Metabolic Pathways

The metabolic pathways involving 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride are not well-characterized. It is known that pFPP is metabolized in the liver and excreted renally .

Transport and Distribution

Related compounds like pFPP are known to be distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride is not well-characterized. Based on the known properties of related compounds, it is likely to be found in various cellular compartments where it can interact with its target proteins .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3S.2ClH/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPVXHMNEIIEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177277-61-0 |

Source

|

| Record name | 1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

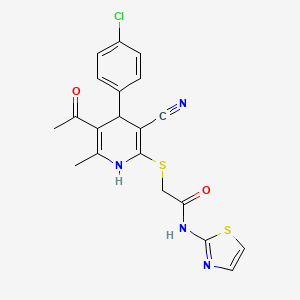

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)